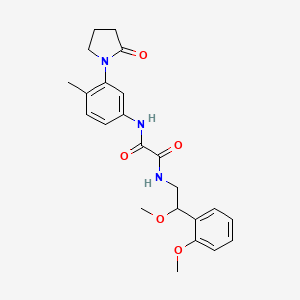

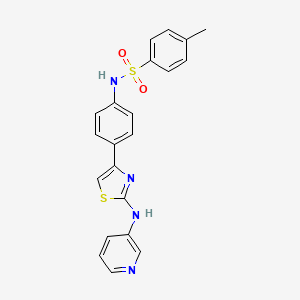

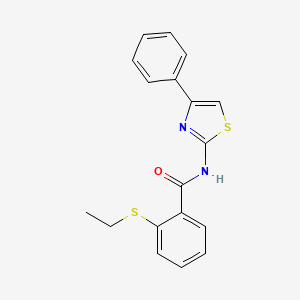

![molecular formula C18H17F4N3OS B2597414 4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide CAS No. 497060-20-5](/img/structure/B2597414.png)

4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains a trifluoromethoxy group, which is a chemical group –O– CF3. It can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms .

Synthesis Analysis

The trifluoromethoxy group can be synthesized by replacing the hydrogen atoms of a methoxy group with fluorine atoms, or as a trifluoromethyl group attached to the rest of the molecule by a bridging oxygen atom .Molecular Structure Analysis

The trifluoromethoxy group is attached to a phenyl ring, forming a 4-(trifluoromethoxy)phenyl group. This group is then attached to a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms .Chemical Reactions Analysis

The trifluoromethoxy group is a strong electron-withdrawing group, which can affect the reactivity of the compound. It can participate in various reactions, such as Grignard reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the trifluoromethoxy group is known to increase the lipophilicity of a compound, which can affect its solubility and stability .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antiviral Activities

Research on derivatives of piperazine carbothioamides, similar to 4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide, has indicated promising antimicrobial and antiviral properties. Compounds have been synthesized and evaluated for their biological activities, showcasing significant promise against various microorganisms and viruses. For example, some derivatives exhibited potent antimicrobial activity and promising antiviral activities against Tobacco mosaic virus (TMV) (Reddy et al., 2013). Furthermore, another study highlighted the synthesis of novel N-aryl piperazine-1-carboxamide or -carbothioamide derivatives, demonstrating potential antimicrobial activity against various bacterial species and strains of antibiotic-resistant E. coli (Babu et al., 2015).

Synthesis of Neuroleptic Agents

Derivatives of this compound have also been used in the synthesis of neuroleptic agents. One study elaborates on the key intermediates for synthesizing neuroleptic agents like Fluspirilen and Penfluridol, showcasing the pivotal role of piperazine moiety in pharmaceutical synthesis (Botteghi et al., 2001).

Synthesis and Evaluation of Pharmaceutical Compounds

In the realm of pharmaceuticals, piperazine derivatives have been synthesized and tested for various biological activities. For instance, a study highlighted the synthesis of new bi- and triheterocyclic azoles, starting from carbothioamides, showing general antimicrobial activities against various microorganisms (Demirci et al., 2013). Another research explored the synthesis of N-(1-adamantyl)carbothioamide derivatives, exhibiting significant in vitro antimicrobial activity and potential hypoglycemic effects (Al-Abdullah et al., 2015).

Analytical Chemistry Applications

In analytical chemistry, methods have been developed for the separation and analysis of drugs like flunarizine, a well-known drug used to treat migraines and other conditions. Techniques such as micellar or microemulsion liquid chromatography have been employed for the separation of flunarizine and its degradation products, indicating the compound's role in the development of analytical methods (El-Sherbiny et al., 2005).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-fluorophenyl)-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F4N3OS/c19-15-3-1-2-4-16(15)24-9-11-25(12-10-24)17(27)23-13-5-7-14(8-6-13)26-18(20,21)22/h1-8H,9-12H2,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHNOPSILUCKFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=S)NC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F4N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

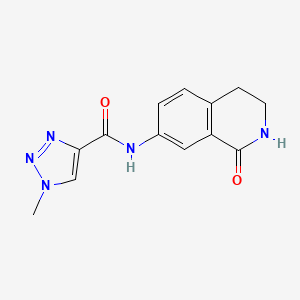

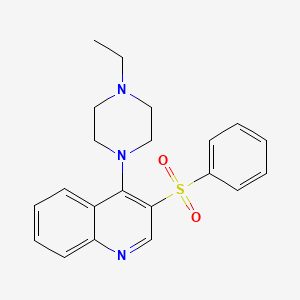

![N-((4-methyl-2-phenylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2597344.png)

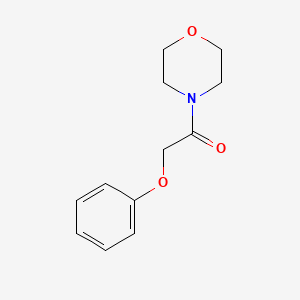

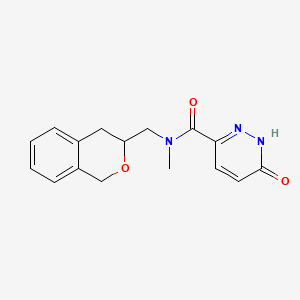

![N-(furan-2-ylmethyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2597346.png)

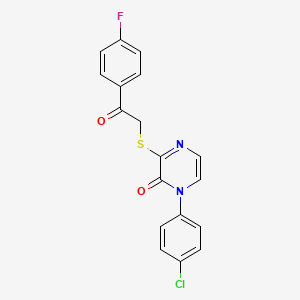

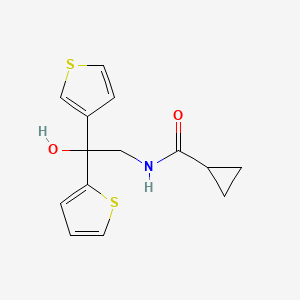

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B2597350.png)

![1-[1-(2-Methylphenyl)-1,2,4-triazol-3-yl]ethanone](/img/structure/B2597352.png)